Trifluoromethanesulfonamide

描述

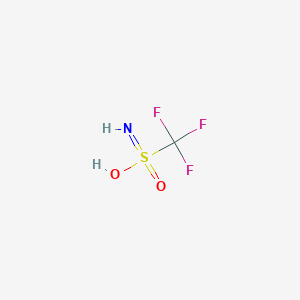

Structure

2D Structure

3D Structure

属性

IUPAC Name |

trifluoromethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2F3NO2S/c2-1(3,4)8(5,6)7/h(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKQVSNHTBLJCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10194944 | |

| Record name | Trifluoromethylsulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421-85-2 | |

| Record name | 1,1,1-Trifluoromethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=421-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoromethylsulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoromethylsulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoromethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to Trifluoromethanesulfonamide: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethanesulfonamide (CF₃SO₂NH₂), often referred to as triflamide, is a cornerstone reagent in modern organic and medicinal chemistry. Its unique properties, stemming from the potent electron-withdrawing trifluoromethylsulfonyl (triflyl) group, render it a highly acidic and versatile compound. This guide provides an in-depth overview of its fundamental chemical, physical, and spectral properties, detailed experimental protocols for its synthesis, and a discussion of its reactivity and applications, particularly as a catalyst and a building block in drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] The strong electron-withdrawing nature of the triflyl group confers a high degree of NH-acidity, making it one of the most acidic non-carbon acids.[2] This acidity is a key determinant of its chemical behavior and catalytic activity.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | CH₂F₃NO₂S | [3] |

| Molecular Weight | 149.09 g/mol | [3][4] |

| Melting Point | 120-124 °C | [5] |

| Appearance | White to off-white solid/powder | [1][5] |

| pKa (in H₂O) | 6.33 | [2] |

| Solubility | Soluble in water | [1][5] |

| CAS Number | 421-85-2 | [3][5] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The key spectral features are summarized below.

Table 2: Spectral Properties of this compound

| Spectrum Type | Key Peaks / Shifts | Reference(s) |

| ¹³C NMR | ~119.3 ppm (quartet, J≈320 Hz due to C-F coupling) | [6][7] |

| ¹⁹F NMR | ~ -79.2 ppm (singlet) | [6][8] |

| FT-IR (cm⁻¹) | Characteristic peaks for S=O, N-H, and C-F bonds | [9][10] |

Synthesis and Purification

A common and reliable method for the synthesis of this compound involves the reaction of trifluoromethanesulfonyl chloride with ammonia (B1221849) in an anhydrous solvent.[11][12]

Detailed Experimental Protocol: Synthesis from Trifluoromethanesulfonyl Chloride

Materials:

-

Trifluoromethanesulfonyl chloride (15.39 g)

-

Anhydrous isopropyl ether (103 g)

-

Ammonia gas

-

Deionized water (24.8 g + 13 g)

-

36% aqueous hydrochloric acid (20.7 g)

-

A solution of trifluoromethanesulfonyl chloride in anhydrous isopropyl ether is prepared in a suitable reactor.

-

The reactor is cooled to 5 °C.

-

Ammonia gas is slowly bubbled through the solution over a period of 2 hours while maintaining the temperature at 5 °C.

-

The reaction mixture is stirred for an additional 5 hours at 5 °C.

-

After stirring, 24.8 g of water is added to dissolve the ammonium (B1175870) chloride salt formed.

-

The mixture is then carefully acidified by the dropwise addition of 36% aqueous hydrochloric acid.

-

An additional 13 g of water is added, and the organic and aqueous phases are separated.

-

The aqueous phase is extracted with 50 g of isopropyl ether.

-

The organic phases are combined, and the solvent is removed under reduced pressure to yield this compound as a white solid.

Reactivity and Applications

The unique electronic properties of the triflyl group dictate the reactivity and broad utility of this compound and its derivatives.

Acidity and Catalysis

With a pKa of approximately 6.33 in water, this compound is a potent NH-acid.[2] This allows it to serve as an effective Brønsted acid catalyst in a variety of organic transformations, including Friedel-Crafts reactions, esterifications, and cycloadditions.[2][13][14] The conjugate base, the trifluoromethanesulfonamidate anion, is exceptionally stable and possesses low nucleophilicity due to extensive charge delocalization, which is a desirable characteristic for a catalyst's counter-ion.[2]

Role in Drug Development and Medicinal Chemistry

The trifluoromethyl and sulfonamide moieties are prevalent in pharmaceuticals due to their ability to enhance key drug properties.[15]

-

Lipophilicity and Bioavailability: The CF₃ group significantly increases lipophilicity, which can improve a drug molecule's ability to cross cell membranes.[15]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, thereby increasing the drug's half-life.[16]

-

Receptor Binding: The sulfonamide group can act as a hydrogen bond donor, facilitating strong interactions with biological targets like enzymes.[2]

-

Synthetic Building Block: this compound serves as a key intermediate in the synthesis of more complex molecules, including N-triflyl compounds and various heterocyclic structures that are scaffolds for new chemical entities.[5][17] For instance, it is used in the preparation of specific inhibitors for enzymes like secreted phospholipases A2.[5][18]

Use as a Reagent

This compound and its derivatives are versatile reagents. They can act as a nitrogen source in amination reactions.[13] Its derivative, bis(trifluoromethanesulfonyl)imide (Tf₂NH), is an even stronger acid and is widely used to prepare highly efficient Lewis acid catalysts.[6]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling the compound. It should be stored at ambient temperature in a well-ventilated area.[1][3]

Conclusion

This compound is a compound of significant interest due to its distinct chemical properties imparted by the triflyl group. Its high acidity, stability, and role as a hydrogen bond donor make it an invaluable tool in both academic research and industrial applications. For professionals in drug development, a thorough understanding of this compound's fundamental properties is essential for its effective use as a catalyst and a foundational building block in the synthesis of novel therapeutic agents.

References

- 1. Page loading... [guidechem.com]

- 2. This compound|High-Purity Research Chemical [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Trifluoromethylsulfonamide | CH2F3NO2S | CID 79001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 421-85-2 [chemicalbook.com]

- 6. Trifluoromethanesulfonimide | 82113-65-3 [chemicalbook.com]

- 7. This compound(421-85-2) 13C NMR spectrum [chemicalbook.com]

- 8. watson-int.com [watson-int.com]

- 9. This compound(421-85-2) IR Spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. FR2763331A1 - PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions [mdpi.com]

- 15. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 16. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Strategies for oxidative synthesis of N-triflyl sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

synthesis of Trifluoromethanesulfonamide from trifluoromethanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of trifluoromethanesulfonamide from trifluoromethanesulfonyl chloride, a critical process for obtaining a versatile building block in medicinal chemistry and materials science. This compound and its derivatives are integral to the development of pharmaceuticals, agrochemicals, and specialty chemicals due to the unique properties conferred by the trifluoromethyl group.[1][2] This document provides a comprehensive experimental protocol, quantitative data analysis, and visual representations of the synthesis workflow and chemical reaction.

Core Synthesis Pathway

The primary and most direct method for synthesizing this compound (CF₃SO₂NH₂) involves the reaction of trifluoromethanesulfonyl chloride (CF₃SO₂Cl) with ammonia (B1221849) (NH₃).[3][4] This nucleophilic substitution reaction at the sulfur atom is a robust and high-yielding process.

Chemical Reaction

The overall chemical transformation is depicted below:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound from trifluoromethanesulfonyl chloride, adapted from established procedures.[3][5][6]

Materials:

-

Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)

-

Anhydrous isopropyl ether

-

Ammonia (gas)

-

Deionized water

-

36% Aqueous hydrochloric acid (HCl)

-

Hexane

Equipment:

-

Glass reactor with a cooling jacket, mechanical stirrer, gas inlet, and thermometer

-

Cooling bath (e.g., ice-water bath)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a glass reactor, dissolve 15.39 g of trifluoromethanesulfonyl chloride in 103 g of anhydrous isopropyl ether.[3][6]

-

Cooling: Cool the reaction mixture to 5 °C using a cooling bath.[3][6]

-

Ammonia Addition: Slowly bubble ammonia gas into the stirred solution over a period of 2 hours, maintaining the temperature at 5 °C.[3][6]

-

Reaction: Continue stirring the mixture at 5 °C for an additional 5 hours.[3][6]

-

Quenching and Salt Dissolution: Add 24.8 g of water to the reaction mixture to dissolve the ammonium (B1175870) chloride salt formed during the reaction.[3][6]

-

Acidification: Acidify the mixture by adding 20.7 g of a 36% aqueous hydrochloric acid solution.[3][6]

-

Phase Separation: Add another 13 g of water and transfer the mixture to a separatory funnel. Separate the aqueous and organic phases.[3]

-

Extraction: Wash the aqueous phase with 50 g of isopropyl ether to recover any dissolved product.[3]

-

Combine and Dry: Combine all organic phases.

-

Solvent Removal: Remove the isopropyl ether under reduced pressure using a rotary evaporator to yield the crude product.[3]

-

Purification: Purify the resulting white solid by trituration with hexane.[3] This will yield the final product, this compound.

Quantitative Data

The following table summarizes the quantitative data from a representative synthesis.

| Parameter | Value | Reference |

| Starting Material (CF₃SO₂Cl) | 15.39 g | [3][6] |

| Solvent (Anhydrous Isopropyl Ether) | 103 g | [3][6] |

| Reaction Temperature | 5 °C | [3][6] |

| Reaction Time | 7 hours (2h addition + 5h stir) | [3][6] |

| Product Yield (Mass) | 8.5 g - 10.15 g | [3] |

| Product Yield (Percentage) | 96% | [3] |

| Product Appearance | White solid | [3] |

| Melting Point | 116-119 °C | [3] |

Experimental Workflow

The logical flow of the synthesis process is outlined in the diagram below.

Caption: Workflow for the synthesis of this compound.

Safety Considerations

Trifluoromethanesulfonyl chloride is a reactive and corrosive compound that is sensitive to moisture.[7] The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Ammonia is a toxic and corrosive gas. Hydrochloric acid is a strong, corrosive acid. Handle all chemicals with care and follow standard laboratory safety procedures.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem [m.wechemglobal.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 421-85-2 [chemicalbook.com]

- 6. FR2763331A1 - PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS - Google Patents [patents.google.com]

- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]

An In-depth Technical Guide on the Lipophilicity and Solubility of N-Substituted Triflamides

For Researchers, Scientists, and Drug Development Professionals

The N-substituted triflamide moiety has emerged as a critical functional group in modern medicinal chemistry. Its unique electronic properties, conferred by the potent electron-withdrawing trifluoromethanesulfonyl group, significantly influence the physicochemical characteristics of parent molecules, particularly lipophilicity and solubility. These two parameters are paramount in drug design and development, governing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its interaction with biological targets. This technical guide provides a comprehensive overview of the lipophilicity and solubility of N-substituted triflamides, presenting available quantitative data, detailed experimental protocols for their determination, and insights into their relevance in specific signaling pathways.

Core Concepts: Lipophilicity and Solubility in N-Substituted Triflamides

N-Trifluoromethanesulfonamides (TfNHR), commonly known as triflamides, are characterized by their high NH-acidity and the strong electron-withdrawing nature of the triflyl (CF₃SO₂) group.[1] These features are central to their chemical reactivity and their impact on molecular properties.[2]

Lipophilicity , often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid versus an aqueous environment. The trifluoromethyl group itself is known to be one of the most lipophilic substituents used in drug design.[3] Consequently, the incorporation of a triflamide group can significantly increase the lipophilicity of a molecule.[4][5] This property is crucial for cell membrane permeability and interaction with hydrophobic binding pockets of target proteins.[5]

Solubility , particularly aqueous solubility, is another critical determinant of a drug's bioavailability and formulation feasibility. While increased lipophilicity can enhance membrane transport, it often correlates with decreased aqueous solubility.[6] The overall solubility of an N-substituted triflamide is a complex interplay between the lipophilic triflyl group, the nature of the N-substituent, and the potential for hydrogen bonding. For ionizable compounds, solubility is also highly dependent on the pH of the medium.[7]

Quantitative Data on Lipophilicity and Solubility

It is important to note that the experimental conditions for these determinations can vary between studies, affecting direct comparability. The data presented here is for illustrative purposes.

Table 1: Lipophilicity of Representative N-Substituted Sulfonamides

| Compound Class | General Structure | No. of Compounds Reported | Range of Experimental LogP/LogD | Reference |

| Sulfonamides | R-SO₂-NR'R'' | 38 | Varies based on R, R', R'' | [8] |

Note: This table refers to a study on a broad range of sulfonamides, not exclusively triflamides, but provides a basis for understanding the lipophilicity of the parent class. Specific LogP/LogD values for a series of N-substituted triflamides were not found in a consolidated tabular format in the reviewed literature.

Table 2: Aqueous Solubility of Representative Drug Candidates

| Compound | Molecular Weight ( g/mol ) | clogP | Intrinsic Solubility (S₀) (µg/mL) | Reference |

| Avacopan | - | 8.1 | 0.002 | [9] |

| Viloxazine | - | - | 43,000 | [9] |

Note: This table showcases the wide range of solubilities observed for drug molecules and highlights the importance of experimental determination. Specific, comparative aqueous solubility data in µg/mL or mM for a series of N-substituted triflamides was not available in a tabular format in the reviewed literature.

Experimental Protocols

Accurate and reproducible determination of lipophilicity and solubility is crucial for drug development. The following are detailed, standard protocols for these measurements.

Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method

The shake-flask method is considered the "gold standard" for LogP and LogD determination due to its direct measurement of partitioning.[10][11]

Principle: A compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer (for LogD) or pure water (for LogP), at a constant temperature. The concentration of the compound in each phase is then measured to calculate the partition or distribution coefficient.

Detailed Protocol:

-

Preparation of Phases:

-

Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) by vigorously mixing them and allowing the phases to separate overnight.

-

Pre-saturate the aqueous buffer with n-octanol in the same manner.

-

-

Compound Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

-

Partitioning:

-

In a suitable vessel (e.g., glass vial), add a precise volume of the pre-saturated aqueous buffer and pre-saturated n-octanol. The volume ratio can be adjusted depending on the expected lipophilicity of the compound.

-

Add a small aliquot of the compound's stock solution to the biphasic system. The final concentration should be such that it is detectable in both phases and does not exceed the solubility limit in either phase.

-

Securely cap the vessel and shake it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1 to 24 hours). The required time should be determined experimentally.

-

-

Phase Separation:

-

Centrifuge the vessel to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the aqueous and n-octanol phases.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve for the compound in each phase should be prepared.

-

-

Calculation:

-

The distribution coefficient (D) is calculated as: D = [Compound]octanol / [Compound]aqueous

-

LogD is the base-10 logarithm of D: LogD = log10(D)

-

Determination of Aqueous Solubility (Kinetic and Thermodynamic)

Aqueous solubility can be assessed through kinetic or thermodynamic methods, which provide different but complementary information.[12][13]

This high-throughput method is often used in early drug discovery to rank compounds. It measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[14]

Principle: A concentrated DMSO stock of the compound is added to an aqueous buffer. The formation of a precipitate is detected, often by turbidimetry (nephelometry) or by quantifying the amount of compound remaining in solution after filtration.

Detailed Protocol (Turbidimetric Method):

-

Compound Preparation:

-

Prepare serial dilutions of the test compound in DMSO in a 96-well plate.

-

-

Assay Execution:

-

Transfer a small volume of each DMSO solution to a clear-bottom 96-well plate.

-

Rapidly add a larger volume of aqueous buffer (e.g., PBS, pH 7.4) to each well and mix.

-

Incubate the plate for a defined period (e.g., 1-2 hours) at a constant temperature.

-

-

Detection:

-

Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.

-

-

Data Analysis:

-

The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.

-

This method measures the true equilibrium solubility of the solid form of a compound and is often considered the "gold standard" for solubility determination.[14]

Principle: An excess of the solid compound is equilibrated with an aqueous buffer until the concentration of the dissolved compound reaches a constant value.

Detailed Protocol (Shake-Flask Method):

-

Sample Preparation:

-

Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4).

-

-

Equilibration:

-

Shake or stir the suspension at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

Filter the suspension to remove the undissolved solid. Care must be taken to avoid loss of the compound due to adsorption to the filter.

-

-

Quantification:

-

Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV or LC-MS, with a proper calibration curve.

-

-

Result:

-

The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

-

Relevance in Signaling Pathways

The lipophilicity and solubility of N-substituted triflamides are critical for their efficacy as modulators of biological signaling pathways. While a broad spectrum of activities has been reported, two notable examples where these compounds have been investigated as inhibitors are the p38 MAPK and carbonic anhydrase signaling pathways.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAPK signaling cascade is a central regulator of cellular responses to inflammatory cytokines and environmental stress.[7][14] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target.[15] Several classes of p38 MAPK inhibitors have been developed, and the physicochemical properties of these inhibitors are crucial for their activity and pharmacokinetic profile.

For an N-substituted triflamide to effectively inhibit p38 MAPK, it must be able to cross the cell membrane to reach its intracellular target. This necessitates a sufficient degree of lipophilicity. Furthermore, the inhibitor must fit into the ATP-binding pocket of the kinase, where hydrophobic interactions often play a key role in ligand binding.[16] However, excessive lipophilicity can lead to poor solubility, non-specific binding, and an unfavorable ADMET profile. Therefore, a delicate balance between lipophilicity and solubility must be achieved in the design of triflamide-based p38 MAPK inhibitors.

Carbonic Anhydrase (CA) Signaling

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[10] Certain isoforms, such as CA IX, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[17] As such, CA IX is a validated target for anticancer drug development.[18]

Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[19][20] The primary sulfonamide group (or a related moiety) coordinates to the zinc ion in the enzyme's active site. The N-substituent on the triflamide can be modified to influence the inhibitor's affinity and selectivity for different CA isoforms. Lipophilicity plays a key role in the ability of these inhibitors to reach their target, particularly for the membrane-bound CA IX. Water solubility is also a critical factor, especially for topical applications (e.g., in glaucoma treatment) or for achieving adequate plasma concentrations for systemic therapies.[13][21] The design of N-substituted triflamides as CA inhibitors involves optimizing the N-substituent to achieve a balance of potent inhibition, isoform selectivity, and appropriate physicochemical properties like lipophilicity and solubility.

Conclusion

The lipophilicity and solubility of N-substituted triflamides are defining characteristics that are fundamental to their application in drug discovery. The strong electron-withdrawing nature of the triflamide group imparts a significant degree of lipophilicity, which must be carefully balanced with aqueous solubility to achieve desirable ADMET properties. While a comprehensive public database of these properties is lacking, the experimental protocols for their determination are well-established. As demonstrated in the context of p38 MAPK and carbonic anhydrase inhibitors, the modulation of lipophilicity and solubility through synthetic modification of the N-substituent is a key strategy in the optimization of triflamide-based drug candidates. Further systematic studies quantifying these properties for diverse series of N-substituted triflamides would be highly valuable to the medicinal chemistry community.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. researchgate.net [researchgate.net]

- 9. Reactions of functionalized sulfonamides: application to lowering the lipophilicity of cytosolic phospholipase A2alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aqueous Solubility Assay - Enamine [enamine.net]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 15. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 16. mdpi.com [mdpi.com]

- 17. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Carbonic anhydrase inhibitors: Design, synthesis and structural characterization of new heteroaryl-N-carbonylbenzenesulfonamides targeting druggable human carbonic anhydrase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Theoretical Insights into Trifluoromethanesulfonamide Reaction Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethanesulfonamide (TfNH₂), often referred to as triflamide, is a versatile and increasingly important reagent in modern organic synthesis. Its unique physicochemical properties, stemming from the potent electron-withdrawing nature of the trifluoromethyl group, render it a highly acidic and weakly nucleophilic amide. These characteristics significantly influence its reactivity and catalytic activity, making it a valuable component in a range of chemical transformations, including C-N cross-coupling and condensation reactions. This technical guide provides an in-depth exploration of the theoretical studies concerning the reaction mechanisms of this compound. While direct computational investigations on triflamide in specific named reactions are not extensively documented in readily available literature, this guide synthesizes information from analogous systems and experimental observations to propose plausible mechanistic pathways. It further presents detailed experimental protocols for key reactions and summarizes relevant quantitative data to serve as a practical resource for researchers in organic synthesis and drug development.

Physicochemical Properties of this compound

The reactivity of this compound is fundamentally governed by the strong inductive effect of the trifluoromethyl (CF₃) group. This effect dramatically increases the acidity of the N-H protons compared to its non-fluorinated counterpart, methanesulfonamide (B31651). This disparity in acidity is a critical factor in its reaction mechanisms, particularly in base-mediated processes.[1]

| Property | This compound (Triflamide) | Methanesulfonamide | Reference |

| Structure | CF₃SO₂NH₂ | CH₃SO₂NH₂ | [1] |

| pKa (in H₂O) | ~6.33 | ~10.7 | [1] |

| Key Feature | Strongly electron-withdrawing CF₃ group | Electron-donating CH₃ group | [1] |

| Acidity of N-H | Highly acidic | Moderately acidic | [1] |

| Nucleophilicity of Conjugate Base | Weakly nucleophilic | Moderately nucleophilic | [1] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of trifluoromethanesulfonyl chloride with ammonia.

Experimental Protocol: Synthesis from Trifluoromethanesulfonyl Chloride

Materials:

-

Trifluoromethanesulfonyl chloride

-

Anhydrous isopropyl ether

-

Ammonia (gas)

-

Water

-

36% aqueous hydrochloric acid solution

Procedure:

-

A solution of 15.39 g of trifluoromethanesulfonyl chloride in 103 g of anhydrous isopropyl ether is prepared in a reactor.

-

The reaction mixture is cooled to 5 °C.

-

Ammonia gas is slowly bubbled through the solution over a period of 2 hours, maintaining the temperature at 5 °C.

-

The mixture is stirred for an additional 5 hours at 5 °C.

-

To dissolve the resulting salts, 24.8 g of water is added.

-

The mixture is then acidified by the addition of 20.7 g of a 36% aqueous hydrochloric acid solution.

-

An additional 13 g of water is added, and the phases are separated.

-

The aqueous phase is washed with 50 g of isopropyl ether.

-

The organic phases are combined, and the solvent is removed under reduced pressure to yield the this compound product as a white solid.[1]

Theoretical Reaction Mechanisms and Experimental Protocols

While direct and detailed computational studies on the reaction mechanisms of this compound in prominent C-N coupling reactions are not widely available, we can infer its behavior based on the well-established mechanisms of these reactions and the known electronic properties of triflamide.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. The generally accepted mechanism involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.

Due to its high acidity, this compound can be deprotonated under milder basic conditions compared to other amines and amides.[1] However, the resulting triflinamidate anion is a relatively weak nucleophile, which may necessitate specific ligand choices to facilitate efficient coupling.[1]

Proposed Mechanistic Role of this compound: The high acidity of triflamide facilitates the deprotonation step within the catalytic cycle, potentially allowing for the use of weaker bases like K₂CO₃ or Cs₂CO₃. The electron-deficient nature of the resulting anion may influence the rate of reductive elimination.

General Considerations: This reaction is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or a glovebox. Glassware must be oven-dried, and solvents should be anhydrous and deoxygenated.

Materials:

-

Aryl halide or triflate (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

-

Phosphine (B1218219) ligand (e.g., XPhos, 4-10 mol%)

-

Base (e.g., Cs₂CO₃, K₃PO₄, 1.4 equiv)

-

Anhydrous toluene (B28343)

Procedure:

-

To a Schlenk tube under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, phosphine ligand, and base.

-

Add anhydrous toluene via syringe.

-

Seal the tube and heat the reaction mixture with stirring at 80-110 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically requiring higher temperatures than the Buchwald-Hartwig reaction. The mechanism is thought to involve the formation of a copper(I) amide intermediate.

Proposed Mechanistic Role of this compound: Similar to the Buchwald-Hartwig reaction, the high acidity of triflamide facilitates its coordination to the copper catalyst and subsequent deprotonation.[1] The reaction likely proceeds through a copper(I) triflinamidate intermediate, which then reacts with the aryl halide. Computational studies on analogous Ullmann-type reactions suggest that the mechanism can proceed via single-electron transfer (SET) or iodine atom transfer (IAT), depending on the ligands and substrates.

General Considerations: This reaction often requires high temperatures and should be conducted with appropriate safety precautions in a well-ventilated fume hood. An inert atmosphere is recommended.

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.1 equiv)

-

Copper catalyst (e.g., CuI, 10-20 mol%)

-

Ligand (e.g., 1,10-phenanthroline, 20-40 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)

-

High-boiling polar solvent (e.g., DMF, NMP)

Procedure:

-

In a reaction vessel, combine the aryl halide, this compound, copper catalyst, ligand, and base.

-

Add the solvent and flush the vessel with an inert gas.

-

Heat the mixture with vigorous stirring to 120-180 °C.

-

Maintain the temperature for 12-48 hours, monitoring the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt, and concentrate it.

-

Purify the product by column chromatography or recrystallization.

Condensation with Paraformaldehyde

This compound undergoes condensation reactions with paraformaldehyde and other amides to form a variety of linear and cyclic products. These reactions are typically acid- or base-catalyzed. The specific products formed depend on the reaction conditions and the stoichiometry of the reactants. For instance, the three-component condensation with paraformaldehyde and methanesulfonamide can yield 1-methylsulfonyl-3,5-bis(trifluoromethylsulfonyl)hexahydro-1,3,5-triazine.

Materials:

-

This compound (e.g., 0.02 mol)

-

Methanesulfonamide (e.g., 0.02 mol)

-

Paraformaldehyde (e.g., 0.06 mol)

-

Solvent (e.g., dichloroethane)

Procedure:

-

Combine this compound, methanesulfonamide, and paraformaldehyde in a suitable reaction flask.

-

Add the solvent and heat the mixture to reflux with stirring.

-

Monitor the reaction for the formation of the desired product.

-

Upon completion, cool the reaction mixture and isolate the product, which may precipitate upon cooling or require removal of the solvent followed by purification.

Conclusion

This compound is a reagent with distinct properties that make it highly valuable in organic synthesis. Its high acidity and the unique characteristics of its conjugate base play a central role in its reaction mechanisms. While direct computational studies on its behavior in key synthetic reactions like the Buchwald-Hartwig amination and Ullmann condensation are not extensively reported, plausible mechanistic pathways can be inferred from established catalytic cycles and theoretical analyses of analogous systems. The provided experimental protocols offer a practical starting point for the synthesis and application of this versatile compound. Further theoretical investigations are warranted to fully elucidate the transition states and energy profiles of its reactions, which would undoubtedly aid in the rational design of novel synthetic methodologies and the optimization of existing processes in drug discovery and materials science.

References

The Advent and Evolution of Triflamides: A Technical Guide to a Privileged Scaffold

A comprehensive overview of the discovery, synthesis, and evolution of triflamide compounds, exploring their impact on medicinal chemistry and drug development. This guide provides an in-depth analysis of their synthesis, mechanisms of action, and key therapeutic applications, tailored for researchers, scientists, and professionals in the field.

Introduction

N-Trifluoromethanesulfonamides, commonly known as triflamides (CF₃SO₂NHR), have emerged as a cornerstone in modern medicinal chemistry. Their unique physicochemical properties, including strong electron-withdrawing capabilities, high acidity of the N-H bond, and significant lipophilicity, have established them as a privileged structural motif in the design of bioactive molecules.[1][2][3] Over the past few decades, the triflamide group has been instrumental in the development of a wide array of therapeutic agents, from potent enzyme inhibitors to modulators of complex signaling pathways. This technical guide delves into the historical discovery, synthetic evolution, and therapeutic applications of triflamide compounds, providing a detailed resource for researchers and drug development professionals.

A Historical Perspective: The Genesis of Triflamide Chemistry

The journey of triflamide compounds is intrinsically linked to the broader history of organofluorine chemistry and the development of perfluoroalkyl substances (PFAS). While the use of PFAS dates back to the 1950s, the specific exploration of trifluoromethanesulfonic acid and its derivatives as precursors to triflamides gained momentum later.[4][5][6]

A pivotal moment in this history can be traced back to the work of T. Gramstad and R. N. Haszeldine in 1956 . Their research on perfluoroalkyl derivatives of sulfur, specifically the synthesis and reactions of perfluoroalkanesulfonic acids, laid the foundational groundwork for the creation of triflamide compounds.[7][8] They were among the first to report the synthesis of trifluoromethanesulfonic acid, the key precursor for generating the trifluoromethanesulfonyl group.[9][10]

The initial methods for the synthesis of triflamides involved the reaction of trifluoromethanesulfonyl chloride or trifluoromethanesulfonic anhydride (B1165640) with primary or secondary amines.[2] These early synthetic approaches, though effective, often required harsh conditions. The unique properties of the resulting triflamides, particularly their high acidity and the stability of the trifluoromethyl group, quickly garnered the interest of synthetic and medicinal chemists.[1][3]

Synthetic Methodologies: Crafting the Triflamide Scaffold

The synthesis of triflamide compounds has evolved significantly since their initial discovery, with modern methods offering greater efficiency, milder reaction conditions, and broader functional group tolerance.

Classical Approaches

The traditional and still widely used methods for the synthesis of triflamides involve the reaction of an amine with a trifluoromethanesulfonylating agent.

Method 1: From Trifluoromethanesulfonyl Chloride

This method involves the reaction of a primary or secondary amine with trifluoromethanesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.

-

Experimental Protocol:

-

Dissolve the amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as triethylamine (B128534) or pyridine (B92270) (1.1-1.5 equivalents).

-

Slowly add trifluoromethanesulfonyl chloride (1.0-1.2 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is typically washed with water, dilute acid (e.g., 1N HCl) to remove excess base, and brine.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization to yield the pure triflamide.[11][12][13]

-

Method 2: From Trifluoromethanesulfonic Anhydride (Tf₂O)

Triflic anhydride is a more reactive trifluoromethanesulfonylating agent and is often used for less reactive amines or to achieve higher yields.

-

Experimental Protocol:

-

Dissolve the amine in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a non-nucleophilic base, such as 2,6-lutidine or proton sponge (1.1-1.5 equivalents).

-

Add trifluoromethanesulfonic anhydride (1.0-1.1 equivalents) dropwise to the cold, stirred solution.

-

The reaction is typically stirred at low temperature for a period of time before being allowed to warm to room temperature.

-

Work-up and purification are similar to the procedure for trifluoromethanesulfonyl chloride.

-

Modern Synthetic Innovations

More recent advancements have focused on developing milder and more versatile methods for triflamide synthesis.

SuFEx-Enabled Synthesis

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry has emerged as a powerful tool for the synthesis of triflamides. This approach utilizes trifluoromethanesulfonyl fluoride (CF₃SO₂F), a gaseous reagent, which can be generated in situ or ex situ.

-

Workflow for SuFEx-based Triflamide Synthesis:

Caption: Workflow for SuFEx-based triflamide synthesis.

-

Experimental Protocol (ex situ generation):

-

In a two-chamber reactor, the generation chamber is charged with a triflimide precursor (e.g., N-phenyltrifluoromethanesulfonimide) and a fluoride source (e.g., KHF₂ in acetonitrile).

-

The reaction chamber is charged with the amine substrate and a base (e.g., triethylamine) in a suitable solvent (e.g., acetonitrile).

-

The generated CF₃SO₂F gas from the first chamber is passed into the second chamber to react with the amine, forming the triflamide.

-

The reaction is typically carried out at room temperature.

-

Work-up and purification follow standard procedures.

-

Physicochemical Properties and Quantitative Data

The triflamide moiety imparts a unique set of properties to a molecule, which are highly advantageous in drug design.

| Property | Description | Quantitative Data (Example) |

| Acidity (pKa) | The strong electron-withdrawing nature of the CF₃SO₂ group significantly increases the acidity of the N-H proton, facilitating hydrogen bonding and interactions with biological targets.[1][2][3] | pKa (in H₂O) for TfNH₂ is 6.33.[7][10] |

| Lipophilicity | The trifluoromethyl group is highly lipophilic, which can enhance membrane permeability and oral bioavailability of drug candidates. | |

| Metabolic Stability | The C-F bonds in the trifluoromethyl group are exceptionally strong, making this group highly resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles. | |

| Conformational Effects | The bulky trifluoromethanesulfonyl group can act as a conformational constraint, locking the molecule into a bioactive conformation. |

Applications in Drug Discovery and Development

The triflamide scaffold is present in a multitude of compounds targeting a diverse range of diseases.

Enzyme Inhibition

Triflamides have proven to be excellent scaffolds for the design of potent and selective enzyme inhibitors.

DPP-4 is a key target in the treatment of type 2 diabetes. Triflamide-containing compounds have been developed as potent DPP-4 inhibitors.

-

Experimental Protocol: DPP-4 Inhibition Assay

-

Prepare a solution of human recombinant DPP-4 enzyme in assay buffer (e.g., Tris-HCl, pH 8.0).

-

Add the triflamide test compound at various concentrations to the enzyme solution and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., Gly-Pro-AMC).

-

Monitor the increase in fluorescence over time using a microplate reader.

-

Calculate the rate of reaction and determine the IC₅₀ value of the inhibitor by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5][8][12]

-

| Compound | Target | IC₅₀ (nM) |

| Sitagliptin Analogue | DPP-4 | 4.380 ± 0.319 |

| Compound 2g (pyrazole-based) | DPP-4 | 4.775 ± 0.296 |

| Compound 2f (pyrazole-based) | DPP-4 | 1.266 ± 0.264 |

MMP-12 is implicated in inflammatory diseases and cancer. Triflamide derivatives have been designed as selective MMP-12 inhibitors.[14]

| Compound | Target | IC₅₀ (nM) | Selectivity |

| Hydroxypyrone-based Triflamide | MMP-12 | 0.117 | >250-fold vs MMP-1, -3, -7, -9, -10, -13 |

Selective COX-2 inhibitors are important non-steroidal anti-inflammatory drugs (NSAIDs). Triflamide-containing analogues of celecoxib (B62257) have been synthesized and evaluated.[14][15][16][17][18]

| Compound | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | COX-2 | 0.05 | 294 |

| Compound 6b (triazole-based) | COX-2 | 0.04 | 329 |

| Compound 6j (triazole-based) | COX-2 | 0.04 | 312 |

Modulation of Signaling Pathways

Triflamide-containing molecules have been developed to target key signaling pathways involved in cancer and other diseases.

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[19][20][21][22][23][24] Triflamide derivatives have been designed as potent inhibitors of PI3K and/or mTOR.[21][22][23][25]

-

Signaling Pathway Diagram: PI3K/AKT/mTOR Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a triflamide inhibitor.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[3][26][27][28][29] Small molecule inhibitors, including those with a triflamide scaffold, have been developed to target components of this pathway, such as p38 MAPK.[26]

-

Signaling Pathway Diagram: p38 MAPK Inhibition

Caption: Inhibition of the p38 MAPK pathway by a triflamide inhibitor.

Pharmacokinetics and In Vivo Studies

For a drug candidate to be successful, it must possess favorable pharmacokinetic properties. The inclusion of a triflamide group can significantly influence the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

| Drug/Candidate | Cmax | Tmax | Bioavailability | Key Findings |

| Celecoxib | Dose-dependent | 2-4 hours | ~22-40% | Primarily metabolized by CYP2C9.[25][30] |

| Triptolide (B1683669) | - | - | - | Oral triptolide is rapidly absorbed; grapefruit juice increases AUC and Cmax.[24] |

| Berotralstat | - | 2 hours (fasting) | - | Average elimination half-life of 93 hours.[31] |

In vivo efficacy studies are crucial to validate the therapeutic potential of triflamide-containing compounds. For example, studies on triflamide-based COX-2 inhibitors have demonstrated potent anti-inflammatory effects in animal models.[18]

Conclusion

From their historical roots in the mid-20th century to their current prominence in cutting-edge drug discovery, triflamide compounds have demonstrated remarkable versatility and utility. The unique electronic and physical properties conferred by the trifluoromethanesulfonyl group have enabled the development of highly potent and selective modulators of a wide range of biological targets. As synthetic methodologies continue to advance and our understanding of complex disease pathways deepens, the triflamide scaffold is poised to remain a vital tool in the arsenal (B13267) of medicinal chemists, paving the way for the next generation of innovative therapeutics. The ongoing exploration of triflamide-containing molecules in various clinical trials underscores their significant potential to address unmet medical needs.[31]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 5. manufacturingdive.com [manufacturingdive.com]

- 6. scilit.com [scilit.com]

- 7. 33. Perfluoroalkyl derivatives of sulphur. Part IV. Perfluoroalkanesulphonic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. 33. Perfluoroalkyl derivatives of sulphur. Part IV. Perfluoroalkanesulphonic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. How to synthesize Trifluoromethanesulfonic acid?_Chemicalbook [chemicalbook.com]

- 10. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trifluoromethanesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 12. This compound | 421-85-2 [chemicalbook.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Triflamides and Triflimides: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US6040319A - Process for synthesizing COX-2 inhibitors - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro and in vivo efficacy of tribendimidine and its metabolites alone and in combination against the hookworms Heligmosomoides bakeri and Ancylostoma ceylanicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Triflamides and Triflimides: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors [mdpi.com]

- 23. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Preclinical Pharmacokinetics of Triptolide: A Potential Antitumor Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. mdpi.com [mdpi.com]

- 27. benchchem.com [benchchem.com]

- 28. mdpi.com [mdpi.com]

- 29. mdpi.com [mdpi.com]

- 30. Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

Spectroscopic Profile of Trifluoromethanesulfonamide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for trifluoromethanesulfonamide (CF₃SO₂NH₂), a key building block in synthetic chemistry and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a valuable resource for researchers, scientists, and professionals in drug development.

Quantitative Spectroscopic Data

The empirical formula for this compound is CH₂F₃NO₂S, and its molecular weight is 149.09 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Value not explicitly available in search results | Singlet (broad) | -NH₂ |

Note: The chemical shift for the amine protons can be highly variable depending on the solvent, concentration, and temperature. In analogous sulfonamides, the -NH protons typically appear as a broad singlet.

¹³C NMR Data

| Chemical Shift (δ) ppm | Multiplicity (Proton-Decoupled) | Assignment |

| ~120 (in DMSO-d6) | Quartet (due to ¹JCF coupling) | -CF₃ |

Note: The spectrum for this compound in DMSO-d6 is available on ChemicalBook, showing a single quartet in the region expected for a trifluoromethyl group.[1]

¹⁹F NMR Data

| Chemical Shift (δ) ppm | Reference |

| ~ -70 to -80 | CFCl₃ |

Note: The specific chemical shift for this compound was not found. However, the typical range for a CF₃ group attached to a sulfonyl group is in this region.

Infrared (IR) Spectroscopy

The following table summarizes the major absorption bands observed in the IR spectrum of this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3300 | Strong, Broad | N-H stretch (asymmetric and symmetric) |

| ~1350-1320 | Strong | S=O stretch (asymmetric) |

| ~1180-1160 | Strong | S=O stretch (symmetric) |

| ~1250-1150 | Strong | C-F stretch |

Note: The characteristic strong absorptions for the N-H and S=O stretching frequencies are indicative of the sulfonamide functional group.

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) shows a characteristic fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 149 | Low | [M]⁺ (Molecular Ion) |

| 80 | 100 | [SO₂NH₂]⁺ |

| 69 | ~65 | [CF₃]⁺ |

| 64 | ~10 | [SO₂]⁺ |

Note: The base peak at m/z 80 corresponds to the sulfamoyl cation, a common fragment in the mass spectra of sulfonamides.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above for a solid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the final sample height is approximately 4-5 cm.

¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz or higher field strength.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay: 1-2 seconds.

-

Referencing: The residual solvent peak of DMSO-d₆ at δ 2.50 ppm is used as the internal reference.

¹³C NMR Spectroscopy:

-

Spectrometer: 100 MHz or higher.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

Referencing: The solvent peak of DMSO-d₆ at δ 39.52 ppm is used as the internal reference.

¹⁹F NMR Spectroscopy:

-

Spectrometer: A spectrometer equipped with a fluorine probe (e.g., 376 MHz for a 400 MHz ¹H instrument).

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse experiment, proton-decoupled.

-

Number of Scans: 64-256.

-

Relaxation Delay: 2-5 seconds.

-

Referencing: An external reference of CFCl₃ (δ 0.0 ppm) or an internal reference can be used.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of solid this compound powder onto the center of the ATR crystal to completely cover the crystal surface.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

Electron Ionization-Mass Spectrometry (EI-MS)

-

A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

The sample is heated to induce vaporization into the ion source.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

References

Trifluoromethanesulfonamide: A Comprehensive Technical Guide to Safety, Handling, and Disposal

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety, handling, and disposal protocols for trifluoromethanesulfonamide. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with the use of this compound.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 421-85-2 | [2][3] |

| Molecular Formula | CH₂F₃NO₂S | [2][3] |

| Molecular Weight | 149.09 g/mol | [2][3] |

| Appearance | White to off-white solid/crystal powder | [1] |

| Melting Point | 120-124 °C | [2][3] |

| pKa (in water) | 6.33 | [4] |

| Log Pow (n-octanol/water) | 0.777 | [2] |

Safety and Hazard Information

This compound is classified as a hazardous substance. The GHS hazard classifications are summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [5][6] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [5][6] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [5][6] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation | [5][6] |

Toxicological Data

Handling and Storage Protocols

Proper handling and storage are essential to minimize exposure and ensure the stability of this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following diagram outlines a general workflow for selecting PPE.

Experimental Protocols

3.2.1 Weighing and Dispensing Solid this compound

-

Preparation:

-

Ensure a certified chemical fume hood is available and functioning correctly.

-

Gather all necessary equipment: chemical-resistant gloves (e.g., nitrile), safety goggles, a lab coat, a spatula, a weighing boat, and a sealable container for the this compound.

-

Place a sign indicating that a hazardous substance is in use.

-

-

Procedure:

-

Don the appropriate PPE.

-

Perform all manipulations within the chemical fume hood.

-

Carefully open the stock container of this compound.

-

Using a clean spatula, transfer the desired amount of the solid to a weighing boat on a tared analytical balance.

-

Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.

-

Once the desired amount is weighed, securely close the stock container.

-

Transfer the weighed solid to the reaction vessel or desired container.

-

-

Cleanup:

-

Carefully clean the spatula and weighing boat with a solvent-moistened wipe.

-

Dispose of the wipe and any contaminated materials in a designated hazardous waste container.

-

Wipe down the work surface within the fume hood.

-

Remove PPE and wash hands thoroughly with soap and water.

-

3.2.2 Preparation of a this compound Solution

-

Preparation:

-

Follow the preparation steps outlined in section 3.2.1.

-

Select a suitable solvent and a clean, dry flask or beaker.

-

-

Procedure:

-

Weigh the required amount of this compound as described in section 3.2.1.

-

Place the weighed solid into the flask or beaker within the fume hood.

-

Slowly add the desired solvent to the solid while stirring to facilitate dissolution.

-

Once the solid is completely dissolved, cap the container.

-

-

Cleanup:

-

Follow the cleanup procedures outlined in section 3.2.1.

-

Storage

Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.[9][10] Keep the container tightly closed when not in use.[9]

Emergency Procedures

First Aid

In the event of exposure, follow the first-aid measures outlined below and seek immediate medical attention.

References

- 1. artsci.usu.edu [artsci.usu.edu]

- 2. youtube.com [youtube.com]

- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 4. labs.tbep.utoronto.ca [labs.tbep.utoronto.ca]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. Trifluoromethylsulfonamide | CH2F3NO2S | CID 79001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. capotchem.com [capotchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

In-Depth Technical Guide on the Computational Analysis of Trifluoromethanesulfonamide's Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethanesulfonamide (CF3SO2NH2), also known as triflamide, is a fundamental building block in medicinal and materials chemistry. Its unique electronic properties, stemming from the potent electron-withdrawing trifluoromethyl group, impart high acidity, lipophilicity, and specific reactivity patterns that are of significant interest in drug design and catalysis.[1] A thorough understanding of its electronic landscape at a molecular level is crucial for predicting its behavior in complex chemical and biological systems. This technical guide provides a comprehensive overview of the computational analysis of this compound's electronic properties, detailing theoretical methodologies, summarizing key electronic parameters, and outlining relevant experimental protocols.

Computational Methodology

The electronic properties of this compound have been elucidated primarily through quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method. A common approach involves geometry optimization and subsequent electronic property calculations using the B3LYP hybrid functional.[2][3] For molecules containing heavier atoms like iodine, which are relevant in certain reaction mechanisms involving triflamide, the DGDZVP basis set has been shown to provide an accurate description of activation barriers.[2] More sophisticated calculations may employ Møller-Plesset perturbation theory (MP2) for higher accuracy in energy calculations. The Gaussian suite of programs is frequently utilized for these computations.[2]

Key electronic properties derived from these calculations include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of molecular stability.[2]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting non-covalent interactions and reaction sites.

-

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, and dipole moment offer quantitative measures of a molecule's electronic character and its potential interactions with other molecules.[4][5]

-

Atomic Charges: Methods like Mulliken population analysis distribute the total molecular charge among its constituent atoms, providing insights into the local electronic environment.[6][7]

Electronic Properties of this compound

The following table summarizes key electronic properties of this compound calculated using computational methods.

| Property | Value | Computational Method |

| HOMO-LUMO Energy Gap (Eg) | 18.4 eV | MP2/DGDZVP//B3LYP/DGDZVP |

| Dipole Moment (μ) | Value not found in search results | B3LYP/6-311++G(d,p) (typical) |

| Ionization Potential (IP) | Value not found in search results | B3LYP/6-311++G(d,p) (typical) |

| Electron Affinity (EA) | Value not found in search results | B3LYP/6-311++G(d,p) (typical) |

| Acidity (pKa in H2O) | 6.33 | Experimental |

Mulliken Atomic Charges (Calculated)

| Atom | Charge (a.u.) |

| S | Value not found in search results |

| N | Value not found in search results |

| C | Value not found in search results |

| O1 | Value not found in search results |

| O2 | Value not found in search results |

| F1 | Value not found in search results |

| F2 | Value not found in search results |

| F3 | Value not found in search results |

| H1 | Value not found in search results |

| H2 | Value not found in search results |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of trifluoromethanesulfonyl chloride with ammonia (B1221849).[8][9]

Materials:

-

Trifluoromethanesulfonyl chloride

-

Anhydrous isopropyl ether

-

Ammonia (gas or aqueous solution)

-

Water

-

Hydrochloric acid (36% aqueous solution)

Procedure:

-

Dissolve 15.39 g of trifluoromethanesulfonyl chloride in 103 g of anhydrous isopropyl ether in a suitable reactor.[8][9]

-

Slowly bubble ammonia gas through the solution over a period of 2 hours while maintaining the temperature at 5 °C and stirring continuously.[8][9]

-

After the addition of ammonia is complete, continue stirring at 5 °C for an additional 5 hours.[8][9]

-

Add 24.8 g of water to the reaction mixture to dissolve the precipitated salts.[8][9]

-

Acidify the mixture by adding 20.7 g of a 36% aqueous hydrochloric acid solution.[8][9]

-

Add another 13 g of water and then separate the organic and aqueous phases.[8][9]

-

Combine all organic phases and remove the solvent under reduced pressure to yield a white solid of this compound.[8][9] The product can be further purified by trituration with hexane.[8]

Signaling Pathways and Experimental Workflows

Oxidative Sulfamidation of Alkenes

This compound is a key reagent in the oxidative sulfamidation of alkenes, a reaction that forms C-N bonds and is valuable in the synthesis of biologically active compounds. The workflow involves the in-situ generation of reactive intermediates that then react with the alkene.

Caption: Oxidative Sulfamidation Workflow.

Conclusion

The computational analysis of this compound provides invaluable insights into its electronic structure and reactivity. DFT calculations, coupled with experimental validation, offer a powerful toolkit for understanding and predicting the behavior of this important molecule. The data and protocols presented in this guide serve as a foundational resource for researchers engaged in the design and development of novel pharmaceuticals and materials leveraging the unique properties of this compound. Further computational studies to precisely determine properties like the dipole moment and atomic charges will continue to refine our understanding and expand the applications of this versatile compound.

References

- 1. Triflamides and Triflimides: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. abechem.com [abechem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. FR2763331A1 - PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Trifluoromethanesulfonamide and its Derivatives as Catalysts in Friedel-Crafts Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethanesulfonamide (CF3SO2NH2) and its related compounds, such as trifluoromethanesulfonic acid (TfOH) and triflimide (Tf2NH), are powerful Brønsted acids renowned for their catalytic activity in a variety of organic transformations.[1] Their strong acidity and the high lipophilicity imparted by the trifluoromethylsulfonyl group make them effective catalysts in Friedel-Crafts reactions, a cornerstone of C-C bond formation in aromatic chemistry. These reactions are fundamental to the synthesis of a wide array of pharmaceuticals and functional materials.

While this compound itself is a potent acid, detailed experimental protocols in publicly available literature often feature its more commonly used and highly acidic analogue, trifluoromethanesulfonic acid (TfOH), as the catalyst of choice for Friedel-Crafts acylations and alkylations. This document provides detailed application notes and protocols for Friedel-Crafts reactions catalyzed by trifluoromethanesulfonic acid, which serve as an excellent proxy and starting point for optimizations with related triflyl-containing catalysts.

Friedel-Crafts Acylation Catalyzed by Trifluoromethanesulfonic Acid

Friedel-Crafts acylation is a pivotal method for the synthesis of aryl ketones. Trifluoromethanesulfonic acid has proven to be a highly efficient catalyst for this transformation, often requiring only catalytic amounts and proceeding under mild conditions.[1]

Data Presentation: Acylation of Aromatic Compounds with β-Lactams

The following table summarizes the trifluoromethanesulfonic acid-catalyzed acylation of various aromatic compounds with 2-azetidinone.

| Entry | Aromatic Substrate | Product | R Group | Yield (%) |

| 1 | Bromobenzene | 4a | Br | 92 |

| 2 | Chlorobenzene | 4b | Cl | 92 |

| 3 | Fluorobenzene | 4c | F | 91 |

| 4 | Benzene | 4d | H | 98 |

| 5 | Anisole | 4e | OMe | 95 |

| 6 | Toluene | 4f | Me | 93 |

Data sourced from Tetrahedron, 2002, 58, 8475-8481.[2]

Experimental Protocol: General Procedure for Friedel-Crafts Acylation of Aromatics with 2-Azetidinone

This protocol details the synthesis of β-amino aromatic ketones via the acylation of aromatic compounds with 2-azetidinone, catalyzed by trifluoromethanesulfonic acid.[2]

Materials: